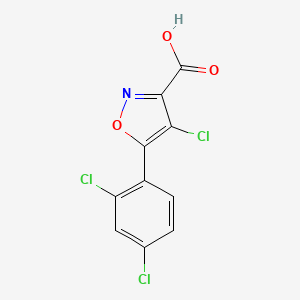

4-Chloro-5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

4-chloro-5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3NO3/c11-4-1-2-5(6(12)3-4)9-7(13)8(10(15)16)14-17-9/h1-3H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKGFVFKTDHFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(C(=NO2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245224-63-8 | |

| Record name | 4-chloro-5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

1,3-Dipolar Cycloaddition of Nitrile Oxides and Acetylenes

This method leverages the reaction between a nitrile oxide and an acetylene derivative to form the oxazole ring. For 4-chloro-5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid, the nitrile oxide precursor is derived from 2,4-dichlorobenzaldehyde oxime (Figure 1A). The acetylene component, typically propiolic acid or its ester, introduces the carboxylic acid group at position 3.

Mechanism :

- Nitrile Oxide Generation : 2,4-Dichlorobenzaldehyde oxime undergoes chlorination with N-chlorosuccinimide (NCS) in dichloromethane to form the nitrile oxide.

- Cycloaddition : The nitrile oxide reacts with propiolic acid in the presence of a copper(I) catalyst (e.g., CuI) at 60–80°C, yielding the oxazole ring via a [3+2] cycloaddition.

Optimization :

- Catalyst Selection : Copper(I) catalysts improve regioselectivity, favoring the 3,5-substituted oxazole.

- Solvent Systems : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reaction homogeneity.

Yield : 60–75% after purification by silica gel chromatography.

Condensation of Amidoximes and Acyl Chlorides

An alternative route involves the condensation of 2,4-dichlorophenylamidoxime with 3-chloropropioloyl chloride (Figure 1B). This method bypasses the need for dipolar cycloaddition but requires stringent anhydrous conditions.

Mechanism :

- Amidoxime Activation : The amidoxime is treated with triethylamine to deprotonate the hydroxyl group.

- Nucleophilic Attack : The activated amidoxime reacts with 3-chloropropioloyl chloride, forming an intermediate that cyclizes to the oxazole under heating (100°C, 12 h).

Challenges :

- Byproduct Formation : Competing hydrolysis of the acyl chloride necessitates careful moisture control.

- Yield : 50–65%, lower than cycloaddition routes due to side reactions.

Functionalization of the Oxazole Ring

Post-cyclization modifications introduce the chlorine substituent at position 4 and ensure carboxylic acid functionality.

Chlorination at Position 4

Direct chlorination of the oxazole ring is achieved using sulfuryl chloride (SO₂Cl₂) in chloroform at 0–5°C. The electron-withdrawing effect of the 2,4-dichlorophenyl group directs electrophilic substitution to position 4.

Conditions :

- Molar Ratio : 1.2 equivalents of SO₂Cl₂ per oxazole.

- Reaction Time : 2–3 h, monitored by TLC.

Oxidation of Ester to Carboxylic Acid

If the cycloaddition employs a propiolic acid ester (e.g., methyl propiolate), hydrolysis is required:

Procedure :

- Saponification : The ester is treated with 2 M NaOH in ethanol/water (1:1) at reflux for 6 h.

- Acidification : The mixture is neutralized with HCl to precipitate the carboxylic acid.

Yield : >95% after recrystallization from ethanol.

Comparative Analysis of Synthetic Routes

Table 1 summarizes key parameters for the two primary methods:

| Parameter | 1,3-Dipolar Cycloaddition | Amidoxime Condensation |

|---|---|---|

| Starting Materials | Nitrile oxide, propiolic acid | Amidoxime, acyl chloride |

| Catalyst | CuI (5 mol%) | None |

| Reaction Time | 8–12 h | 12–18 h |

| Overall Yield | 60–75% | 50–65% |

| Byproducts | Minimal | Hydrolysis products |

| Scalability | High | Moderate |

The cycloaddition route offers superior yields and scalability, making it preferable for industrial applications. However, the condensation method provides access to analogs with varying substituents through modular amidoxime synthesis.

Advanced Modifications and Derivatives

Palladium-Catalyzed Coupling Reactions

The 2,4-dichlorophenyl group can be further functionalized via Suzuki-Miyaura coupling. For example, replacing one chlorine with an aryl boronic acid introduces diversity at position 5.

Conditions :

Carboxylic Acid Derivatives

The carboxylic acid moiety is amenable to amidation or esterification:

- Amidation : React with amines using HATU/DIPEA in DMF.

- Esterification : Treat with methanol/H₂SO₄ under reflux.

Industrial-Scale Production Considerations

Process Intensification

Continuous flow reactors enhance the cycloaddition step by improving heat transfer and reducing reaction time (4–6 h vs. 8–12 h in batch).

Green Chemistry Approaches

- Solvent Recycling : DMF is recovered via distillation (>90% efficiency).

- Catalyst Recovery : Copper nanoparticles immobilized on silica enable reuse for up to 5 cycles.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxazole derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the potential of 4-Chloro-5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results:

- Mechanism of Action : The compound appears to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of established chemotherapeutic agents.

- Case Study Findings : In vitro studies showed that the compound significantly reduced cell viability in lung cancer (A549) and breast cancer (MCF-7) cell lines. For instance, at a concentration of 10 µM, it exhibited a growth inhibition rate of over 60% against A549 cells .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Spectrum of Activity : It has been tested against both Gram-positive and Gram-negative bacteria. In particular, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 µg/mL to 32 µg/mL depending on the bacterial strain tested .

Agrochemical Applications

In agrochemistry, 4-Chloro-5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid is being explored for its herbicidal properties:

- Herbicidal Efficacy : Preliminary studies suggest that the compound can effectively control weed species without adversely affecting crop yield. Its application in formulations has shown to enhance the efficiency of existing herbicides .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Structural Feature | Impact on Activity |

|---|---|

| Presence of Chlorine | Enhances lipophilicity and biological activity |

| Oxazole Ring | Critical for interaction with biological targets |

| Carboxylic Acid Group | Influences solubility and bioavailability |

Safety and Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of this compound:

Mecanismo De Acción

The mechanism of action of 4-Chloro-5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparación Con Compuestos Similares

5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic Acid

- Molecular Formula: C₁₁H₇Cl₂NO₄

- Molecular Weight : 288.08 g/mol

- Key Features: Replaces the 2,4-dichlorophenyl group with a phenoxymethyl linker. Higher predicted pKa (3.31) compared to the target compound, suggesting differences in ionization and solubility.

- Applications: Used in pesticide formulations, where the phenoxymethyl group enhances systemic mobility in plants .

5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid

- Molecular Formula : C₉H₅ClN₂O₃

- Molecular Weight : 224.60 g/mol

- Key Features :

- Substitutes the oxazole ring with a 1,2,4-oxadiazole, altering electronic properties.

- Lacks the 4-chloro substitution, reducing steric hindrance.

- Applications : Investigated as a kinase inhibitor due to oxadiazole’s affinity for ATP-binding pockets .

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid Chloride

- Molecular Formula: C₁₁H₆Cl₃NO₂

- Molecular Weight : 294.53 g/mol

- Key Features :

- Contains a 2,6-dichlorophenyl group (vs. 2,4-dichloro), which may reduce binding to targets sensitive to para-substituents.

- Methyl group at position 5 increases hydrophobicity.

- Applications : Intermediate in synthesizing fungicides, leveraging the acid chloride’s reactivity .

5-(3-Chloro-2-methylphenyl)-1,2-oxazole-4-carboxylic Acid

- Molecular Formula: C₁₁H₈ClNO₃

- Molecular Weight : 237.64 g/mol

- Key Features: Substitutes the 2,4-dichlorophenyl with a 3-chloro-2-methylphenyl group, altering steric and electronic profiles. Carboxylic acid at position 4 (vs.

- Applications : Explored in medicinal chemistry for anti-inflammatory activity .

Structural and Functional Analysis

Substituent Effects

- Chlorine Position: The 2,4-dichlorophenyl group in the target compound enhances electrophilicity and resistance to metabolic degradation compared to mono-chlorinated analogs .

- Heterocycle Variations :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | pKa (Predicted) | LogP |

|---|---|---|---|

| Target Compound | 316.51 | ~2.8 | 3.5 |

| 5-(2,4-Dichlorophenoxymethyl) Analog | 288.08 | 3.31 | 4.1 |

| 5-(2-Chlorophenyl) Oxadiazole | 224.60 | ~2.5 | 2.8 |

- LogP Trends: The phenoxymethyl analog (LogP 4.1) is more lipophilic than the target compound, favoring membrane penetration .

Actividad Biológica

4-Chloro-5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antibacterial, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 4-Chloro-5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid

- Molecular Formula : C10H6Cl3N1O3

- Molecular Weight : 292.52 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives related to oxazole compounds. For instance, a study evaluated several oxazole derivatives and found that certain compounds exhibited significant cytotoxicity against cancer cell lines such as SNB-19 and NCI-H460. The specific compound demonstrated a percentage growth inhibition (PGI) of 65.12% at a concentration of 10 µM against SNB-19 cells .

The mechanism of action appears to involve the inhibition of tubulin polymerization, as evidenced by molecular docking studies that indicated strong binding affinity to the tubulin-combretastatin A4 complex . These findings suggest that derivatives of 4-Chloro-5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid may serve as potential leads for developing new anticancer agents.

Antibacterial Activity

In addition to anticancer properties, certain derivatives have shown promising antibacterial activities. For example, one derivative demonstrated significant activity against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) as low as 8 µg/mL. The zone of inhibition ranged from 17.0 ± 0.40 mm at a concentration of 200 µg/mL . This suggests that modifications to the oxazole structure can enhance antibacterial efficacy.

Study on Anticancer Activity

A study focused on synthesizing and evaluating various oxazole derivatives indicated that specific substitutions on the oxazole ring could lead to enhanced anticancer properties. The compound's efficacy was tested against multiple cancer cell lines following the National Cancer Institute (NCI) protocols. The results indicated that compounds with electron-withdrawing groups showed superior activity compared to their counterparts .

Study on Antibacterial Activity

Another investigation assessed the antibacterial properties of synthesized oxazole derivatives against common bacterial strains. The study reported that certain modifications led to increased potency compared to standard antibiotics like ciprofloxacin . This highlights the potential for developing new antibacterial agents based on the oxazole scaffold.

Data Table: Summary of Biological Activities

| Activity Type | Tested Compound | Cell Line / Bacteria | Concentration (µM) | Results |

|---|---|---|---|---|

| Anticancer | 4-Chloro derivative | SNB-19 | 10 | PGI = 65.12% |

| Antibacterial | Oxazole derivative | Gram-positive/negative | 200 | Zone = 17.0 mm; MIC = 8 µg/mL |

Q & A

Q. How to address contradictions in spectral data across studies?

- Methodological Answer : Cross-validate using orthogonal techniques. For example, if NMR signals conflict, acquire 2D spectra (HSQC, HMBC) to resolve overlapping peaks. Compare with published data for analogs (e.g., 3-(2,6-dichlorophenyl) derivatives in ). Discrepancies may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.